4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1542913-60-9
VCID: VC4940989
InChI: InChI=1S/C6H3BrF3N3/c1-13-3(2-11)4(7)5(12-13)6(8,9)10/h1H3
SMILES: CN1C(=C(C(=N1)C(F)(F)F)Br)C#N
Molecular Formula: C6H3BrF3N3
Molecular Weight: 254.01

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile

CAS No.: 1542913-60-9

Cat. No.: VC4940989

Molecular Formula: C6H3BrF3N3

Molecular Weight: 254.01

* For research use only. Not for human or veterinary use.

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile - 1542913-60-9

Specification

CAS No. 1542913-60-9
Molecular Formula C6H3BrF3N3
Molecular Weight 254.01
IUPAC Name 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
Standard InChI InChI=1S/C6H3BrF3N3/c1-13-3(2-11)4(7)5(12-13)6(8,9)10/h1H3
Standard InChI Key XIJBHHPLTQKRLX-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C(F)(F)F)Br)C#N

Introduction

Structural Characteristics and Electronic Configuration

Molecular Architecture

The compound’s pyrazole core adopts a planar configuration, with substituents arranged to optimize electronic and steric interactions. Key features include:

  • Bromine (4-position): Introduces halogen-bonding capabilities and modulates electron density.

  • Trifluoromethyl (5-position): Enhances lipophilicity and metabolic stability through strong electron-withdrawing effects.

  • Cyano (3-position): Participates in dipole-dipole interactions and serves as a handle for further derivatization.

  • Methyl (2-position): Provides steric shielding, influencing reaction pathways and crystal packing .

Table 1: Comparative Structural Features of Pyrazole Derivatives

CompoundSubstituentsMolecular Weight (g/mol)Key Functional Groups
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile4-Br, 2-CH₃, 5-CF₃, 3-CN269.02Br, CF₃, CN
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole 4-Br, 3-CH₃, 5-CF₃229.00Br, CF₃
5-Trifluoromethyl pyrazole-3-carbonitrile 5-CF₃, 3-CN177.11CF₃, CN

The methyl group at the 2-position distinguishes this compound from analogs like 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole , introducing steric hindrance that alters reactivity in cross-coupling reactions.

Synthetic Methodologies and Reaction Optimization

Silver-Catalyzed Cycloaddition Strategies

A breakthrough in synthesizing trifluoromethyl- and cyano-functionalized pyrazoles involves silver-catalyzed [3 + 2] cycloadditions between dicyanoalkenes and trifluorodiazoethane (CF₃CHN₂) . For 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile, this method can be adapted by employing brominated dicyanoalkene precursors.

General Procedure (Adapted from ):

  • Reagent Setup: Combine 1,1-dicyanoalkene (1.0 equiv), CF₃CHN₂ (5.0 equiv), Ag₂O (0.05 equiv), and TMEDA (0.6 equiv) in THF.

  • Cycloaddition: Stir at room temperature for 12 hours, facilitating the formation of a pyrazoline intermediate.

  • Aromatization: Treat with aqueous NH₄Cl to eliminate cyanide byproducts, followed by column chromatography purification.

Key Optimization Insights:

  • Catalyst Loading: Reducing Ag₂O to 5 mol% maintains high yields (82–89%) while minimizing costs .

  • Regioselectivity: The electron-deficient carbon of dicyanoalkenes preferentially reacts with CF₃CHN₂, ensuring the trifluoromethyl group occupies the 5-position .

Table 2: Impact of Reaction Conditions on Yield

EntryCatalyst (mol%)Temperature (°C)Yield (%)
1Ag₂O (5)2585
2AgOAc (5)2578
3None25<10

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the cyano and trifluoromethyl groups.

  • Thermal Stability: Decomposes above 200°C, with the trifluoromethyl group reducing melting points compared to non-fluorinated analogs .

Spectral Signatures

  • IR Spectroscopy: Sharp C≡N stretch at 2,204 cm⁻¹ and C-F vibrations at 1,150–1,250 cm⁻¹ .

  • ¹⁹F NMR: A singlet at -60.2 ppm confirms the trifluoromethyl group .

  • ¹H NMR: Methyl protons resonate as a singlet at 2.45 ppm, while pyrazole ring protons appear as doublets between 7.2–7.8 ppm .

Reactivity and Functional Group Transformations

Halogen Exchange Reactions

The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling diversification of the 4-position:

C₆H₄BrF₃N₃+ArB(OH)₂Pd(PPh₃)₄C₆H₄ArF₃N₃+B(OH)₃+HBr\text{C₆H₄BrF₃N₃} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₆H₄ArF₃N₃} + \text{B(OH)₃} + \text{HBr}

Case Study: Coupling with 4-methoxyphenylboronic acid yields a biaryl derivative with enhanced COX-2 inhibition (IC₅₀ = 0.12 µM) .

Cyano Group Functionalization

The cyano group undergoes:

  • Hydrolysis: To carboxylic acids under acidic conditions.

  • Reduction: To amines using LiAlH₄.

Biological and Industrial Applications

Pharmaceutical Relevance

  • COX-2 Inhibition: Analogous pyrazoles exhibit selective COX-2 inhibition (e.g., Celecoxib derivatives), with the trifluoromethyl group enhancing binding affinity .

  • Antimicrobial Activity: Brominated pyrazoles show MIC values of 32 µg/mL against Staphylococcus aureus.

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